molecular formula C12H19N5 B11741781 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11741781
M. Wt: 233.31 g/mol
InChI Key: NVJBRDXAGFLPQP-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a recognized small molecule inhibitor renowned for its potent and selective antagonism of Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 . These kinases are critical components of the Mediator complex, a key regulator of transcriptional initiation and elongation. The primary research value of this compound lies in its ability to selectively disrupt the CDK8 module of the Mediator complex, thereby modulating signal-dependent transcription, particularly downstream of oncogenic pathways such as β-catenin and NOTCH. Its mechanism of action involves competitive binding to the ATP-binding pocket of CDK8/CDK19, which inhibits their kinase activity and subsequently suppresses the phosphorylation of transcription factors like STAT1, leading to altered gene expression profiles. This specific activity makes it an invaluable chemical probe for investigating the role of the Mediator complex in oncogenesis, cancer cell proliferation, and tumor progression . Researchers utilize this inhibitor to explore transcriptional dysregulation in diseases and to evaluate CDK8/CDK19 as potential therapeutic targets in various cancer contexts, including colorectal cancer and acute myeloid leukemia. Its high selectivity over other CDKs minimizes off-target effects, ensuring that observed phenotypic changes in cellular and animal models can be more reliably attributed to the inhibition of CDK8 and CDK19.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(10(3)15-17)7-13-12-6-9(2)14-16(12)4/h6,8,13H,5,7H2,1-4H3

InChI Key

NVJBRDXAGFLPQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC(=NN2C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity:
Recent studies have highlighted the potential of pyrazole derivatives, including N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, as effective anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Properties:
Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response. Studies have demonstrated that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their efficacy. The presence of specific functional groups influences their biological activity. For example:

Compound StructureActivityReference
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineIC50 = 3.25 mg/mL against Hep-2
Ethyl derivativesIC50 = 26 µM against A549

These findings suggest that modifications to the pyrazole core can enhance anticancer potency and selectivity.

Case Studies

Case Study 1: Anticancer Screening
A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential, with some compounds achieving IC50 values as low as 3.25 mg/mL . This underscores the importance of pyrazole derivatives in developing new cancer therapies.

Case Study 2: Anti-inflammatory Evaluation
Research focusing on the anti-inflammatory effects of pyrazole compounds demonstrated that specific derivatives could effectively inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests their potential application in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituents (Pyrazole Rings) Molecular Formula Key Properties/Applications Reference
N-[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine Cyclopentyl, methyl vs. ethyl, methyl C₁₆H₂₄N₆ Increased lipophilicity; potential kinase inhibition
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine Ethyl, methyl vs. methyl, ethyl C₁₀H₁₈N₄ Simpler structure; lower molecular weight (206.28 g/mol)
PA21A092 (Antimalarial pyrazoleamide) 4-Chloro-2-fluorophenyl, methyl vs. ethyl C₂₃H₂₃ClFN₅O 99.5% HPLC purity; targets erythrocyte Na⁺ homeostasis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl, cyclopropyl vs. ethyl, methyl C₁₂H₁₅N₅ Enhanced π-π stacking; HRMS m/z 215 [M+H]⁺

Key Comparisons

Synthetic Accessibility

  • The target compound’s ethyl and methyl substituents are introduced via straightforward alkylation, similar to compound 14 (46% yield, ) . In contrast, analogs with aromatic or heterocyclic substituents (e.g., pyridinyl in PA21A092) require multi-step coupling reactions, reducing yields (e.g., 80% for PA21A092) .
  • Cyclopropane-containing analogs (e.g., N-cyclopropyl derivatives) demand specialized reagents like cyclopropanamine, leading to lower yields (17.9% in ) .

Biological Activity

  • Antimalarial Activity : PA21A092 (IC₅₀ = 12 nM) outperforms simpler bis-pyrazoles due to its electron-withdrawing 4-chloro-2-fluorophenyl group, which enhances target binding . The target compound’s lack of halogens likely reduces potency.
  • Kinase Inhibition : Pyridinyl-substituted analogs () exhibit stronger interactions with ATP-binding pockets via π-π stacking, a feature absent in the ethyl/methyl-substituted target compound .

Physicochemical Properties

  • Solubility : The target compound’s ethyl and methyl groups increase hydrophobicity (logP ~2.5) compared to hydroxylated derivatives (e.g., compound 15 , logP ~1.8) .
  • Thermal Stability : Methyl-substituted pyrazoles (e.g., compound 13 , mp 43–45°C) exhibit lower melting points than halogenated analogs (PA21A092, mp >100°C) due to weaker intermolecular forces .

Spectroscopic Data

  • ¹H NMR : The target compound’s ethyl group resonates at δ ~1.2–1.4 (triplet) and δ ~2.5–3.0 (quartet), similar to HA-8862 () . Methyl groups on pyrazoles appear as singlets at δ ~2.1–2.3 .
  • IR : Absence of carbonyl groups (unlike acetylated analogs, e.g., compound 13 ) eliminates peaks at ~1,660 cm⁻¹ .

Biological Activity

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C15H25N5C_{15}H_{25}N_5 with a molecular weight of 275.39 g/mol. Its structural characteristics include two pyrazole rings, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H25N5
Molecular Weight275.39 g/mol
IUPAC NameN-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine
InChI KeyIZALRYIVSJOIGA-UHFFFAOYSA-N

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. It may bind to active sites or allosteric sites on enzymes, thereby affecting metabolic processes. This mechanism is significant for its potential therapeutic applications in various diseases.

1. Enzyme Inhibition

Research indicates that this compound can inhibit enzyme activity by interacting with key metabolic pathways. For instance, it has been shown to affect enzymes involved in inflammation and cancer progression.

2. Antimicrobial Properties

Several studies have reported the antimicrobial activity of pyrazole derivatives, including this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potential comparable to standard antibiotics.

3. Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation. Its interaction with inflammatory cytokines may reduce tissue damage and improve healing processes.

Study 1: Antibacterial Activity

In a recent study, N-[ (1-Ethyl-3-methylpyrazol-4-yl)methyl] derivatives were tested against various pathogens. The results showed that compounds exhibited MIC values as low as 2 μg/ml against Staphylococcus aureus, indicating strong antibacterial activity .

Study 2: Enzyme Interaction

Another research highlighted the compound's ability to inhibit specific enzymes related to cancer metabolism. The study found that the compound could effectively decrease the proliferation of cancer cells in vitro by targeting metabolic pathways .

Q & A

Q. What are the key synthetic routes for this pyrazole-based compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step condensation reactions. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution between halogenated intermediates and amine-containing precursors under basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents like DMSO or DMF. Temperature control (e.g., 35°C for 48 hours) and inert atmospheres are crucial to minimize side reactions . Purification often requires chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are employed?

Characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • Melting point determination to assess purity (e.g., 104–107°C for related compounds) .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., amine N-H stretches near 3300 cm⁻¹) .

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

Byproducts often arise from incomplete substitution or over-alkylation. Strategies include:

  • Strict stoichiometric control of reagents.
  • Use of excess amine precursors to drive substitution reactions.
  • Monitoring reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution or alkyl chain length) influence biological activity?

Comparative studies of analogous compounds (e.g., fluorine vs. methyl substituents) reveal that electron-withdrawing groups (e.g., F) enhance binding affinity to enzymes or receptors by altering electron density in the pyrazole core. For example, a fluorine atom at position 5 of the pyrazole ring increases metabolic stability in vitro . Tabulated data from related compounds:

Compound ModificationBiological Activity (IC₅₀)Key Structural Feature
5-Fluoro substitution12 nM (Enzyme X inhibition)Enhanced electronegativity
Ethyl → Propyl side chain45 nM (Receptor Y binding)Increased lipophilicity
Methoxybenzyl substituent89 nM (Antimicrobial)Improved membrane permeability

Q. What computational methods are used to predict binding modes or pharmacokinetic properties?

  • Molecular docking (e.g., AutoDock Vina) identifies potential interactions with targets like kinases or GPCRs.
  • QSAR models correlate substituent effects (e.g., Hammett σ values) with bioactivity .
  • ADMET prediction tools (e.g., SwissADME) assess solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from assay conditions (e.g., pH, co-solvents). Best practices include:

  • Standardizing assay protocols (e.g., ATP concentration in kinase assays).
  • Validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Reporting solvent effects (e.g., DMSO tolerance limits) .

Q. What strategies are used to improve compound stability under physiological conditions?

  • Pro-drug approaches : Masking the amine group with acyloxyalkyl esters to enhance oral bioavailability.
  • Co-crystallization : Stabilizing the compound in solid state to prevent degradation.
  • pH optimization : Buffering formulations to prevent hydrolysis of sensitive substituents (e.g., fluorine) .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges include:

  • Purification bottlenecks : Transitioning from column chromatography to recrystallization or distillation.
  • Solvent selection : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) for industrial use.
  • Yield reproducibility : Implementing continuous flow reactors for precise temperature/residence time control .

Q. How are regioselectivity issues addressed during pyrazole ring functionalization?

  • Directing groups : Using temporary protecting groups (e.g., Boc) to steer substitution to specific positions.
  • Metal catalysis : Employing Pd or Cu catalysts for cross-coupling reactions at less reactive sites .

Data Reproducibility and Reporting

Q. What metadata should accompany experimental data to ensure reproducibility?

Essential details include:

  • Exact reagent grades and solvent lot numbers.
  • Reaction atmosphere (e.g., N₂ vs. air).
  • Raw analytical data (e.g., NMR spectra with integration values).
  • Statistical methods for biological assays (e.g., n ≥ 3 replicates) .

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